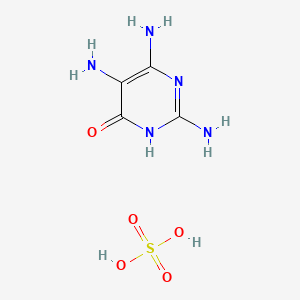
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Vue d'ensemble
Description
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, or ESMA, is an organic compound that has recently been studied for its potential applications in scientific research. ESMA is a derivative of acetic acid and contains a sulfanyl group, a methyl group, an oxo group, and a pyrimidin-5-yl group. It is a colorless solid at room temperature and is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid derivatives exhibit notable anti-inflammatory activity. In a study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory potential. Many of these derivatives were found to be more active than acetylsalicylic acid, with some showing significantly higher activity than ibuprofen. These compounds also demonstrated a negative inotropic effect (Jakubkienė et al., 2002).
Reactions with Pentaphenylantimony
The compound has been involved in reactions with pentaphenylantimony, leading to the formation of specific complexes. One study described the interaction of pentaphenylantimony with 2-[(6-hydroxy-5-nitroso-4(3H)-oxopyrimidin-2-yl)sulfanyl]acetic acid, resulting in distinct acetate compounds. These interactions and the structural features of the synthesized compounds were examined using X-ray diffraction analysis (Gubanova et al., 2020).
Synthesis and Chemical Reactions
The compound has been used as a precursor in various chemical syntheses. For instance, its azide derivative was synthesized and then reacted with alcohols, phenols, and amines to produce different carbamates and carbamides (Jakubkene et al., 2004). Additionally, the compound played a crucial role in the synthesis of various heterocyclic enaminonitriles, serving as a key building block in these chemical transformations (Hachiyama et al., 1983).
Synthesis of Derivatives and Their Applications
Derivatives of this compound have been synthesized and explored for various applications. One study reported the synthesis of new pyrimidine selanyl derivatives, highlighting their potential in scientific research (Alshahrani et al., 2018). Another research investigated the synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)-pyrimidines and their transformations, indicating the versatility of this compound in chemical synthesis (Arutyunyan, 2013).
Antibacterial Activity Evaluation
Derivatives of (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid have been evaluated for their antibacterial activities. One study synthesized benzoxazine analogues of this compound and screened them against various bacterial strains, finding some derivatives to exhibit good antibacterial activity (Kadian et al., 2012).
Propriétés
IUPAC Name |
2-(2-ethylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-15-9-10-5(2)6(4-7(12)13)8(14)11-9/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHLXMGUPJZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)



![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)